4-Chloro-2-methylpyridine CAS number and properties
4-Chloro-2-methylpyridine CAS number and properties
An In-Depth Technical Guide to 4-Chloro-2-methylpyridine for Advanced Research and Development
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 4-Chloro-2-methylpyridine (also known as 4-chloro-2-picoline), a critical heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies with mechanistic insights, and analyze its reactivity profile. Furthermore, this document highlights its significant applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed protocols and safety guidelines for laboratory handling. This guide is intended for researchers, chemists, and professionals in the drug discovery and chemical synthesis sectors who require a deep, practical understanding of this versatile reagent.
Chemical Identity and Core Properties
4-Chloro-2-methylpyridine is a halogenated pyridine derivative.[1] Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, imparts a unique reactivity profile that makes it a valuable precursor in complex molecular syntheses.[2]
Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 3678-63-5 | [3][4] |
| Molecular Formula | C₆H₆ClN | [3][4] |
| Molecular Weight | 127.57 g/mol | [3][4] |
| IUPAC Name | 4-chloro-2-methylpyridine | [3][4] |
| Synonyms | 4-Chloro-2-picoline, 2-Methyl-4-chloropyridine | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 54-56°C at 15 mmHg | [4][5][6] |
| Melting Point | -95°C (lit.) | [6] |
| Density | 1.15 g/mL | [4][5] |
| Refractive Index | ~1.5205 | [5] |
Synthesis Pathway and Mechanistic Considerations
The reliable synthesis of high-purity 4-Chloro-2-methylpyridine is crucial for its application in regulated industries like pharmaceuticals. A common and effective industrial method involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[7] This process is a multi-step sequence that leverages classical organic reactions tailored for heterocyclic systems.
Workflow for the Synthesis of 4-Chloro-2-methylpyridine
Caption: Synthesis workflow from 2-methyl-4-nitropyridine-N-oxide.
Detailed Synthesis Protocol and Rationale
Step 1: Preparation of 4-Chloro-2-methylpyridine-N-oxide [7]
-
Reaction Setup: Charge a high-pressure autoclave with 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (approx. 12 volumes).
-
Reaction Execution: Seal the autoclave and heat the mixture to 180°C. The reaction is maintained at this temperature for approximately 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the nitro group by chloride, a typically difficult transformation. The N-oxide functionality activates the 4-position towards nucleophilic attack.
-
Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution to a pH of 6-7. The product is then extracted into an organic solvent such as chloroform. The organic layers are combined, and the solvent is removed under reduced pressure to yield crude 4-chloro-2-methylpyridine-N-oxide. Purity is typically assessed by HPLC, with reported yields around 80% for high-purity product (>98%).[7]
Step 2: Deoxygenation to 4-Chloro-2-methylpyridine [7]
-
Reaction Setup: Dissolve the 4-chloro-2-methylpyridine-N-oxide (1.0 eq) from the previous step in a suitable organic solvent.
-
Reaction Execution: Add phosphorus trichloride (PCl₃) dropwise to the solution. This is a classic deoxygenation reaction for N-oxides. The phosphorus(III) center is oxophilic and readily abstracts the oxygen atom from the pyridine N-oxide, resulting in the formation of phosphoryl chloride (POCl₃) as a byproduct and the desired 4-Chloro-2-methylpyridine.
-
Isolation and Purification: The final product is typically isolated and purified via distillation under reduced pressure.
This robust two-step process provides a reliable route to the target compound with good yield and high purity, making it suitable for industrial-scale production.[7]
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Chloro-2-methylpyridine stems from the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This versatility makes it a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[2]
A prime example of its application is in the synthesis of intermediates for Sorafenib, a multi-kinase inhibitor used in cancer therapy.[8] The pyridine core acts as a crucial scaffold for constructing the final drug molecule.
Illustrative Reaction: Synthesis of a Sorafenib Intermediate
The synthesis of 4-chloro-N-methylpyridine-2-carboxamide, a key precursor, highlights the strategic use of this building block. While this specific example modifies a derivative, the principle of using the chloro-pyridine scaffold is central. A related reaction involves reacting a 4-chloropyridine-2-carboxylate derivative with methylamine.[8]
Caption: Nucleophilic substitution to form a key drug intermediate.
This type of transformation is fundamental in medicinal chemistry, where the pyridine ring often serves to modulate solubility, engage in hydrogen bonding, or orient other functional groups for optimal interaction with a biological target.[2][9]
Spectral Analysis Characterization
The structural identity and purity of 4-Chloro-2-methylpyridine are confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display patterns consistent with a trisubstituted pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.3-2.5 ppm.[10][11]
-
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly shifted downfield.[12]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 127 and an M+2 peak at m/z 129 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching frequencies typical of the pyridine ring.[13]
Safety, Handling, and Storage
4-Chloro-2-methylpyridine is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[5][6]
GHS Hazard Classification [3][5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
-
H227: Combustible liquid.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[6][14] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[6][15]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][16]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[16]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[14][17]
Conclusion
4-Chloro-2-methylpyridine is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined synthesis, specific reactivity at the 4-position, and role as a versatile pyridine scaffold underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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Jubilant Ingrevia. Safety Data Sheet - 2-Amino-4-methylpyridine. Available from: [Link]
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